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Introduction

Imidazo[1,2-a]pyridine-6-carbaldehyde, with CAS number 116355-16-9, is a heterocyclic
organic compound. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a
"privileged structure” in medicinal chemistry due to the diverse biological activities exhibited by
its derivatives. This document provides a comprehensive overview of the chemical
characteristics, synthesis, and potential biological relevance of Imidazo[1,2-a]pyridine-6-
carbaldehyde, positioning it as a valuable building block for drug discovery and development.

Chemical Characteristics

Imidazo[1,2-a]pyridine-6-carbaldehyde is a solid at room temperature. Its core structure
consists of a pyridine ring fused to an imidazole ring, with a carbaldehyde (formyl) group
attached at the 6-position of the bicyclic system.

Physicochemical and Spectroscopic Data

The key quantitative data for Imidazo[1,2-a]pyridine-6-carbaldehyde are summarized in the

tables below.
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Identifier Value Source
CAS Number 116355-16-9 [1]12]
Molecular Formula CsHsN20 [1][2]
Molecular Weight 146.15 g/mol [11[2]
IUPAC Name imidazo[1,2-a]pyridine-6-

carbaldehyde
Synonyms 6-Formylimidazo[1,2-a]pyridine  [1]
MDL Number MFCDO07772808 2]
PubChem Substance 1D 329790613 [2]
Property Value Source
Physical Form Solid [1]
Melting Point 151-153 °C [1]
Assay Purity >97% [1]
Spectroscopic Identifier Value Source

1S/C8H6N20/c11-6-7-1-2-8-9-

InChl [11[2]
3-4-10(8)5-7/h1-6H
VDWYLKPRUHCLAW-

InChl Key [1][2]
UHFFFAOYSA-N

SMILES O=Cclccc2ncen2cl [2]

Experimental Protocols

While specific experimental protocols for biological assays involving Imidazo[1,2-a]pyridine-6-

carbaldehyde are not widely published, this section provides a representative synthesis

protocol and general methodologies for assessing the activity of related compounds against

relevant biological targets.
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Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde

The synthesis of Imidazo[1,2-a]pyridines can be achieved through various methods, often
involving the condensation of a 2-aminopyridine with an a-halocarbonyl compound. For the
introduction of the 6-carbaldehyde group, a multi-step synthesis starting from a substituted 2-
aminopyridine is a common strategy.

Representative Protocol:
o Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.
o Reactants: 2-Amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.

o Procedure: 2-Amino-5-bromopyridine is reacted with a 40% chloroacetaldehyde aqueous
solution at a temperature between 25°C and 50°C. The reaction is allowed to proceed for
2 to 24 hours. After the reaction is complete, the mixture is concentrated, and the product
is extracted with ethyl acetate. The organic layer is washed with water, dried over
anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 6-
bromoimidazo[1,2-a]pyridine. The crude product can be purified by recrystallization from a
mixed solvent system of ethyl acetate and n-hexane.

e Step 2: Formylation of 6-Bromoimidazo[1,2-a]pyridine.

o This step can be achieved through a metal-catalyzed carbonylation reaction or via a
lithium-halogen exchange followed by quenching with a formylating agent. A common
method for formylation of aromatic rings is the Vilsmeier-Haack reaction, although its direct
application to imidazo[1,2-a]pyridines can lead to substitution at the 3-position. A more
controlled approach is often necessary.

o Alternative: Oxidation of a Hydroxymethyl Group. An alternative route involves the
conversion of a 6-hydroxymethylimidazo[1,2-a]pyridine to the aldehyde via oxidation with a
mild oxidizing agent like manganese dioxide (MnO2).

In Vitro Kinase Inhibition Assay (General Protocol)

Given that derivatives of the imidazo[1,2-a]pyridine scaffold are known to inhibit PI3K and c-
Met kinases, a general protocol for assessing the inhibitory activity of Imidazo[1,2-a]pyridine-
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6-carbaldehyde against these kinases is provided.

o Objective: To determine the half-maximal inhibitory concentration (ICso) of the test compound
against a specific kinase (e.g., PI3Ka, c-Met).

e Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a
substrate by the kinase. This is often detected using a luminescent or fluorescent readout.

e Materials:
o Recombinant human kinase (e.g., PI3Ka, c-Met).
o Kinase substrate (e.g., a specific peptide or protein).
o ATP (Adenosine triphosphate).
o Test compound (Imidazo[1,2-a]pyridine-6-carbaldehyde) dissolved in DMSO.
o Assay buffer.
o Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
o Microplate reader.

e Procedure:

[¢]

Prepare serial dilutions of the test compound in DMSO.
o In a multi-well plate, add the kinase, substrate, and assay buffer.

o Add the diluted test compound to the wells. Include wells with DMSO only as a negative
control and a known inhibitor as a positive control.

o Initiate the kinase reaction by adding ATP.

o Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at
30°C).
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[e]

Stop the reaction and add the detection reagent according to the manufacturer's
instructions.

o Measure the signal (e.g., luminescence) using a microplate reader.

o Calculate the percentage of kinase inhibition for each compound concentration relative to
the controls.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a dose-response curve.

Biological Relevance and Signaling Pathways

While Imidazo[1,2-a]pyridine-6-carbaldehyde itself has not been extensively profiled for
biological activity, its core scaffold is a key component of numerous compounds targeting
important cellular signaling pathways implicated in cancer and other diseases. The primary
targets for many imidazo[1,2-a]pyridine derivatives are the PI3K/Akt/mTOR and c-Met signaling
pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in
many human cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent
inhibitors of PI3K, a key kinase in this pathway.
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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
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c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical
roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is
associated with tumor growth and metastasis. Several imidazo[1,2-a]pyridine-based
compounds have been identified as potent c-Met inhibitors.
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Caption: c-Met Signaling Pathway Inhibition.
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Conclusion

Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9) is a key heterocyclic building
block with significant potential in drug discovery. While direct biological data for this specific
compound is limited, its core imidazo[1,2-a]pyridine scaffold is a well-established
pharmacophore in the development of kinase inhibitors targeting critical cancer-related
pathways such as PISK/Akt/mTOR and c-Met. The information and protocols provided in this
guide serve as a valuable resource for researchers utilizing this compound in the synthesis of
novel therapeutic agents. Further investigation into the biological activities of Imidazo[1,2-
a]pyridine-6-carbaldehyde and its derivatives is warranted to fully explore their therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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